REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH2:9])[CH:3]=1.O=[C:11]1[CH2:15][S:14][CH2:13][CH:12]1[C:16](OC)=[O:17]>>[CH2:13]1[C:12]2[C:16](=[O:17])[NH:9][C:4]3[CH:3]=[CH:2][CH:7]=[CH:6][C:5]=3[NH:8][C:11]=2[CH2:15][S:14]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(CSC1)C(=O)OC
|
Name
|
7-fluoro- and 6-fluoro-1,3,4,9-tetrahydro-10H-thieno[3,4-b][1,5]benzodiazepin-10-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
|
Smiles
|
C1SCC=2NC3=C(NC(C21)=O)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |